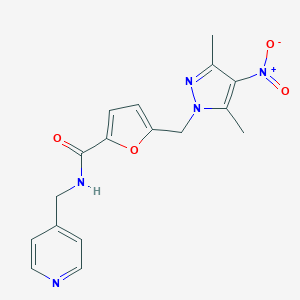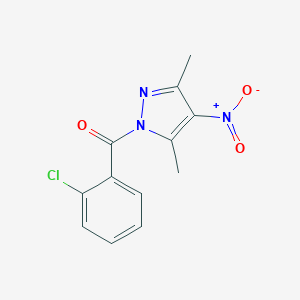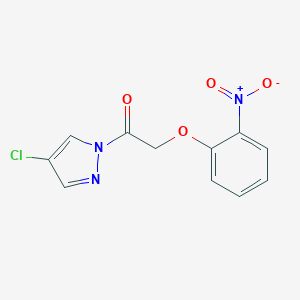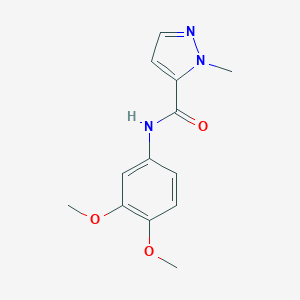![molecular formula C14H11FN4O B214286 Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-](/img/structure/B214286.png)
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-, also known as MFI-226, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- involves the inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer cell proliferation and survival. Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, two enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of certain enzymes involved in cancer cell growth. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- in lab experiments is its high potency and selectivity for certain enzymes involved in cancer cell growth. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-. One direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other anticancer agents. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further research is needed to determine its potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. Its synthesis methods have been optimized to produce high yields, and its mechanism of action involves the inhibition of certain enzymes involved in cancer cell growth and the induction of apoptosis. Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been achieved through several methods, including the reaction of malononitrile with 2-fluorobenzaldehyde, followed by the addition of 5-hydroxy-2-methyl-1H-imidazole-4-carbaldehyde. Another method involves the reaction of malononitrile with 2-fluorobenzaldehyde, followed by the addition of 5-hydroxy-2-methyl-1H-imidazole-4-carboxylic acid, which is then converted to the corresponding aldehyde using a reducing agent. These methods have been optimized to produce high yields of Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]-.
Scientific Research Applications
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. Additionally, Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
properties
Product Name |
Malononitrile, 2-[(2-fluorophenyl)-(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]- |
|---|---|
Molecular Formula |
C14H11FN4O |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)-(4-hydroxy-2-methyl-1H-imidazol-5-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13(14(20)19-8)12(9(6-16)7-17)10-4-2-3-5-11(10)15/h2-5,9,12,20H,1H3,(H,18,19) |
InChI Key |
QGKSCWIZDIWFFI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
Canonical SMILES |
CC1=NC(=C(N1)C(C2=CC=CC=C2F)C(C#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)




![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

